molecular formula C18H17N3OS B3298336 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-80-0

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B3298336
CAS RN: 897455-80-0
M. Wt: 323.4 g/mol
InChI Key: ZMYOGJBWWKIWEJ-UHFFFAOYSA-N
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Description

“N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of “this compound” would likely involve similar methodologies, focusing on the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific chemical reactions of “this compound” would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The specific physical and chemical properties of “this compound” would depend on its specific structure and substituents.

Advantages and Limitations for Lab Experiments

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a potent and selective inhibitor of the p110 alpha isoform of PI3K, which makes it a valuable tool for studying the role of PI3K in disease. However, this compound has some limitations for lab experiments. For example, it can be toxic to cells at high concentrations, which can limit its use in some assays. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several potential future directions for research involving N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have improved efficacy and fewer side effects. Another area of interest is the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Finally, there is interest in further exploring the role of PI3K in disease and identifying new targets for therapeutic intervention.

Scientific Research Applications

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells, including breast cancer, prostate cancer, and glioblastoma. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been studied in models of inflammation, autoimmune disease, and cardiovascular disease.

properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(15-9-5-2-6-10-15)19-11-12-23-18-20-13-16(21-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYOGJBWWKIWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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